molecular formula C27H23NO3 B11685689 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11685689
M. Wt: 409.5 g/mol
InChI Key: ZPVHTEDAPOYHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a polycyclic compound featuring a fused benzo[h]quinoline core with a 3,4-dihydro-2(1H)-one ring system. The molecule is substituted at the 4-position with a 3-(benzyloxy)-4-methoxyphenyl group, introducing both lipophilic (benzyloxy) and electron-donating (methoxy) functionalities.

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

4-(4-methoxy-3-phenylmethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C27H23NO3/c1-30-24-14-12-20(15-25(24)31-17-18-7-3-2-4-8-18)23-16-26(29)28-27-21-10-6-5-9-19(21)11-13-22(23)27/h2-15,23H,16-17H2,1H3,(H,28,29)

InChI Key

ZPVHTEDAPOYHNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydrobenzoquinolinone core. This is typically achieved through an intramolecular cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one with structurally analogous compounds, focusing on molecular properties, synthetic methods, and biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthetic Route Reported Biological Activity References
Target Compound C29H25NO3 435.5 Not reported 3-(Benzyloxy)-4-methoxyphenyl at C4 Likely involves Pd-catalyzed coupling (inferred from analogs) Not explicitly studied in evidence N/A
4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C19H14N2O3 318.3 220–221 4-Nitrophenyl at C4 Suzuki-Miyaura reaction with 3-bromo-4-trifluoroquinolin-2(1H)-one and aryl boronic acid Not reported
4-(2-Bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C19H14BrNO 352.2 Not reported 2-Bromophenyl at C4 Iron-catalyzed intramolecular amidation Toxicological screening (cell viability assays)
4-(2-Thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one C17H13NOS 279.4 Not reported 2-Thienyl at C4 Pd(OAc)₂-catalyzed cross-coupling (inferred from similar protocols) Not reported
3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one C19H13NO2 287.3 Not reported 2-Phenyl, 3-hydroxy at C3 Cyclization of 1-amino-2-naphthoic acid with 2-bromo-1-arylethan-1-one CYP1B1 inhibition (IC₅₀ = 0.87 μM)
4-Hydroxy-1-methylquinolin-2(1H)-one derivatives Variable 297–358 289–290 Varied diazepine or aryl substituents Condensation of aldehydes with ethylenediamine or aryl boronic acids Antimicrobial activity (MIC = 8–64 μg/mL)

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.

Synthetic Methodologies :

  • Palladium-catalyzed reactions dominate for aryl-substituted analogs (e.g., Suzuki-Miyaura in ).
  • Iron-catalyzed intramolecular amidation () offers a greener alternative with moderate yields (32–92%).

Biological Relevance :

  • Derivatives with 3-hydroxy groups (e.g., ) show potent enzyme inhibition, suggesting the target compound’s benzyloxy-methoxyphenyl group may similarly modulate activity.
  • Antimicrobial and cytotoxic profiles () highlight the scaffold’s versatility, though substituent-specific effects require further study.

Biological Activity

The compound 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one , a member of the benzoquinoline family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N2O3\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a benzoquinoline core with significant substitutions that may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the benzoquinoline class exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMIC (µg/mL)Zone of Inhibition (mm)
Compound AStaphylococcus aureus12.520
Compound BEscherichia coli2515
Compound CCandida albicans1025

These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of benzoquinoline derivatives has been a subject of extensive research. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Hepatocellular Carcinoma (HCC)

In a study focusing on hepatocellular carcinoma, the compound was tested for its ability to suppress cell migration and invasion. The findings revealed:

  • Inhibition of Cell Proliferation : The compound significantly reduced the proliferation rate of Huh7 cells.
  • Morphological Changes : Treated cells exhibited changes indicative of reduced metastatic potential.
  • Epithelial-Mesenchymal Transition (EMT) : The compound upregulated E-cadherin and downregulated vimentin, suggesting a reversal of EMT processes.

These results highlight the compound's potential as an anti-metastatic agent in HCC treatment.

Neuroprotective Effects

Neurodegenerative diseases are another area where benzoquinoline derivatives have shown promise. Research has indicated that some compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders.

Table 2: MAO Inhibition by Related Compounds

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)IC50 (µM)
Compound D52.071.81.38
Compound E45.060.52.48

The inhibition rates suggest that these compounds could be developed as therapeutic agents for conditions like depression and Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.